molecular formula C5H2ClF3N2 B15090465 5-Chloro-3-(trifluoromethyl)pyridazine

5-Chloro-3-(trifluoromethyl)pyridazine

Cat. No.: B15090465
M. Wt: 182.53 g/mol
InChI Key: MOHZPZUUQHMIGR-UHFFFAOYSA-N
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Description

5-Chloro-3-(trifluoromethyl)pyridazine is a valuable fluorinated heterocyclic building block in medicinal chemistry and drug discovery research. The pyridazine scaffold is recognized as a privileged structure in anticancer agent development, with derivatives known to exhibit a range of biological activities. The presence of both a chloro and a trifluoromethyl group on the pyridazine ring makes this compound a versatile intermediate for constructing more complex molecules. Researchers utilize this reagent to explore structure-activity relationships (SAR), particularly in the synthesis of novel kinase inhibitors and other targeted therapeutic agents. The trifluoromethyl group is known to enhance a compound's metabolic stability, lipophilicity, and binding affinity, which are critical parameters in optimizing the pharmacokinetic properties of lead candidates. This product is intended for research and development purposes only in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2ClF3N2

Molecular Weight

182.53 g/mol

IUPAC Name

5-chloro-3-(trifluoromethyl)pyridazine

InChI

InChI=1S/C5H2ClF3N2/c6-3-1-4(5(7,8)9)11-10-2-3/h1-2H

InChI Key

MOHZPZUUQHMIGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1C(F)(F)F)Cl

Origin of Product

United States

Strategic Synthetic Methodologies for 5 Chloro 3 Trifluoromethyl Pyridazine and Its Analogues

Precursor-Based Synthesis Approaches

The construction of the 5-Chloro-3-(trifluoromethyl)pyridazine core often relies on the strategic assembly from carefully chosen precursors. These methods involve either building the pyridazine (B1198779) ring with the trifluoromethyl group already in place or introducing the key substituents onto a pre-existing pyridazine or pyridine (B92270) ring.

Derivatization from Trifluoromethylated Building Blocks

A common and effective strategy for the synthesis of trifluoromethyl-substituted heterocycles involves the use of building blocks that already contain the trifluoromethyl group. beilstein-journals.orgnih.gov This approach ensures the precise placement of this crucial functional group. While a direct synthesis of this compound from trifluoropyruvate is not extensively documented, the principle of using trifluoromethylated precursors is well-established in the synthesis of related structures. For instance, trifluoromethylated hydrazones and acylhydrazones have been identified as potent nitrogen-containing fluorinated building blocks for constructing various heterocyclic systems. beilstein-journals.org

One illustrative example in a related heterocyclic system is the synthesis of a pyridone intermediate using (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. This building block undergoes a Horner–Wadsworth–Emmons reaction to form the core structure, which is a key step in the synthesis of the herbicide pyroxsulam. nih.gov Although this example leads to a pyridine derivative, the underlying principle of employing a trifluoromethyl-containing precursor to construct the heterocyclic ring is directly applicable to the synthesis of trifluoromethylated pyridazines. The general approach involves the cyclocondensation of a trifluoromethylated building block with a suitable partner to form the desired pyridazine ring.

Chlorination of Pyridazine Precursors

The introduction of a chlorine atom onto a pre-existing pyridazine or trifluoromethylpyridazine ring is a key synthetic step. The chlorination of pyridazine precursors can be achieved through various methods, often involving the use of standard chlorinating agents. Research has shown that the chlorination of pyridazine and related heterocyclic systems is a feasible and effective method for producing chloro-substituted derivatives.

A relevant example can be found in the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059), a precursor for the fungicide fluazinam. google.com In this multi-step synthesis starting from 3-picoline, a radical chlorination step is employed. google.com Furthermore, the direct chlorination of the pyridine ring on compounds like 2-chloro-5-(trichloromethyl)pyridine (B1585791) can be achieved using chlorine gas, sometimes in the presence of metal-based catalysts. google.com While this example pertains to a pyridine system, the principles of electrophilic aromatic substitution for chlorination are applicable to the pyridazine ring, which is also an electron-deficient heterocycle.

Another approach involves the transition-metal-free chlorination of N-pyridyl-N-hydroxylamine intermediates. This method provides a route to chlorinated 3-pyridyl acetamides and carbamates, demonstrating a regioselective chlorination process. nih.gov

Introduction of Trifluoromethyl Group via Established Protocols

The introduction of the trifluoromethyl group is a critical transformation in the synthesis of the target molecule. Several established protocols are available for this purpose. One of the most common methods is the chlorine/fluorine exchange of a trichloromethyl group. nih.gov This process typically involves treating a trichloromethyl-substituted precursor with a fluorinating agent.

For example, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF) often proceeds through the precursor 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP). google.com The final step is a fluorination reaction, where the trichloromethyl group of PCMP is converted to a trifluoromethyl group. google.com Various fluorinating agents can be employed for this transformation, including anhydrous HF, KF, NaF, or SbF₃. google.comgoogleapis.com

Another established method for introducing a trifluoromethyl group is through the use of trifluoromethylating reagents, such as trifluoromethyl copper, which can participate in substitution reactions with halo-pyridines. nih.gov

Functional Group Interconversions and Derivatization Strategies

Once the core structure of this compound is assembled, further modifications can be made through functional group interconversions. These strategies are crucial for creating analogues and for introducing functionalities that can be used for further synthetic elaborations.

Nucleophilic Substitution Reactions

The chlorine atom in this compound is susceptible to nucleophilic substitution, providing a versatile handle for introducing a wide range of functional groups. The electron-withdrawing nature of the trifluoromethyl group and the pyridazine ring activates the chlorine atom towards nucleophilic attack.

Studies on related chloro-substituted pyridazines have demonstrated the feasibility of nucleophilic aromatic substitution (SNAr) reactions. For instance, in the synthesis of 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives, the chlorine atom at the C-5 position can be a site for side reactions during nucleophilic substitution at other positions, highlighting its reactivity. nih.govresearchgate.net In another study, 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one was shown to undergo regioselective nucleophilic substitution of the chlorine atoms with phenoxides. clockss.org

The reactivity of halogenated pyridines towards nucleophilic substitution is also well-documented. For example, pentafluoropyridine (B1199360) undergoes site-selective nucleophilic substitution with hydroxybenzaldehydes. rsc.org Similarly, polyfluoroarenes react with phenothiazine (B1677639) via SNAr. nih.gov These examples underscore the potential of the chloro group in this compound to be displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives.

ReactantNucleophileProductReference
4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-onep-methoxyphenol5-chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one clockss.org
Pentafluoropyridine3-hydroxybenzaldehyde3,3'-((3,5,6-trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde rsc.org
OctafluorotoluenePhenothiazine10-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-10H-phenothiazine nih.gov

Amidation Reactions

Amidation reactions represent a key strategy for the derivatization of pyridazine and pyridine compounds, allowing for the introduction of amide functionalities which are prevalent in biologically active molecules. While direct amidation of the chloro-substituent of this compound would be a nucleophilic substitution reaction as discussed above, amidation can also be achieved through other synthetic routes on related precursors.

For instance, a transition-metal-free C-H amidation has been reported for the synthesis of N/N'-mono-substituted imidazopyridin-2-ones from N-pyridyl-N-hydroxylamine intermediates. nih.gov This methodology provides an alternative approach to introduce amide-like structures onto a pyridine ring, which could be conceptually applied to pyridazine systems. The reaction proceeds through a proposed nih.govnih.gov-hetero oxy-Cope rearrangement of an O-cyanated intermediate. nih.gov This highlights the potential for developing novel amidation strategies for the derivatization of trifluoromethylated pyridazines.

Starting MaterialReagentsProductReference
N-protected N-pyridyl-N-hydroxylamineCyanogen bromide, baseN/N'-mono-substituted imidazopyridin-2-one nih.gov

Conversion of Carboxylic Acid Derivatives

The synthesis of this compound from carboxylic acid derivatives represents a plausible, albeit not extensively documented, pathway. A strategic approach involves the decarboxylative halogenation of a suitable pyridazine carboxylic acid precursor, such as 5-(trifluoromethyl)pyridazine-3-carboxylic acid. The Hunsdiecker reaction and its modern variations offer a viable method for such transformations.

The classical Hunsdiecker reaction involves the treatment of a silver carboxylate with a halogen, typically bromine, to yield an alkyl or aryl halide with the loss of carbon dioxide. byjus.comwikipedia.org In the context of synthesizing this compound, the silver salt of 5-(trifluoromethyl)pyridazine-3-carboxylic acid would be reacted with a chlorinating agent.

A proposed reaction scheme is as follows:

Salt Formation: 5-(trifluoromethyl)pyridazine-3-carboxylic acid is first converted to its silver salt by reacting it with a silver source, such as silver oxide (Ag₂O).

Decarboxylative Chlorination: The resulting silver salt is then subjected to a chlorinating agent to induce decarboxylation and introduce the chlorine atom at the 3-position of the pyridazine ring.

Table 1: Proposed Reagents for Decarboxylative Chlorination

Chlorinating Agent Solvent Conditions Notes
Chlorine (Cl₂)Carbon tetrachloride (CCl₄)Thermal or photochemical initiationClassical Hunsdiecker conditions.
N-Chlorosuccinimide (NCS)Various organic solventsRadical initiator (e.g., AIBN)Milder conditions, often better yields and functional group tolerance for complex substrates.
Trichloroisocyanuric acid (TCCA)AcetonitrilePhotochemical or thermalAn effective source of electrophilic chlorine.

Recent advancements in decarboxylative halogenation have introduced methods that bypass the need for silver salts and offer broader substrate scope and milder reaction conditions. princeton.edu For instance, a copper-catalyzed decarboxylative chlorination of heteroaryl carboxylic acids has been developed. princeton.edu This approach could potentially be adapted for the synthesis of this compound, offering a more efficient and scalable alternative to the traditional Hunsdiecker reaction.

High-Yielding and Scalable Synthesis Methodologies

For the industrial production of this compound, high-yielding and scalable synthesis methodologies are paramount. While a specific industrial synthesis for this exact molecule is not publicly detailed, analogous processes for related trifluoromethylated pyridines and pyridazines provide a blueprint for a plausible and efficient manufacturing process. nih.govjst.go.jp A likely scalable route would involve the construction of the trifluoromethylated pyridazine ring followed by a late-stage chlorination, or the use of a pre-chlorinated starting material.

A potential high-yield, scalable synthesis could be envisioned starting from more readily available precursors, such as a chlorinated pyridazine derivative, which is then subjected to trifluoromethylation.

Proposed Scalable Synthetic Route:

Synthesis of a Dichloropyridazine Precursor: A common industrial approach for related heterocycles involves the synthesis of a di-halogenated intermediate. For instance, a dichloropyridazine could be synthesized from a corresponding pyridazinone through treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Selective Trifluoromethylation: The subsequent step would involve a selective trifluoromethylation at the desired position. This can be a challenging transformation to perform with high regioselectivity and yield on a large scale. Modern trifluoromethylation reagents and catalytic systems would be crucial.

Table 2: Potential Trifluoromethylation Reagents for Scalable Synthesis

Reagent Catalyst/Conditions Advantages for Scalable Synthesis
Trifluoromethyltrimethylsilane (TMSCF₃)Fluoride source (e.g., CsF, TBAF)Readily available and relatively stable reagent.
Sodium trifluoromethanesulfinate (CF₃SO₂Na)Transition metal catalyst (e.g., Cu)Cost-effective and stable solid.
Fluoroform (HCF₃)Strong baseInexpensive feedstock, but requires careful handling of a gas.

An alternative and potentially more efficient scalable approach would be to start with a precursor that already contains the trifluoromethyl group and then introduce the chlorine atom.

Alternative Scalable Route:

Synthesis of 3-(trifluoromethyl)pyridazine: This could potentially be synthesized from a suitable acyclic precursor containing a trifluoromethyl group.

Direct Chlorination: The final step would be the direct and regioselective chlorination of 3-(trifluoromethyl)pyridazine. This would likely involve electrophilic chlorination, and the reaction conditions would need to be carefully optimized to achieve high selectivity for the 5-position and minimize the formation of byproducts.

An article on the chemical compound “this compound” cannot be generated at this time.

A thorough search for peer-reviewed literature, and spectroscopic databases has revealed a significant lack of specific experimental data for the compound this compound. While information is available for related isomers, such as 3-Chloro-5-(trifluoromethyl)pyridazine, and other pyridazine derivatives, generating a scientifically accurate and detailed article focusing solely on the specified compound is not possible without the required spectroscopic and structural data.

To fulfill the request as outlined, specific data for the following analyses are necessary:

¹H NMR, ¹³C NMR, and ¹⁹F NMR: Chemical shifts (δ), coupling constants (J), and signal multiplicities are essential for a detailed structural assignment.

Infrared (IR) Spectroscopy: Characteristic absorption frequencies are needed to identify functional groups and bond vibrations within the molecule.

High-Resolution Mass Spectrometry (HRMS): An exact mass measurement is required to confirm the elemental composition and molecular formula.

X-ray Crystallography: While data for related pyridazine derivatives can offer general insights, the specific single-crystal X-ray diffraction data for this compound is needed for a definitive solid-state structural determination.

Without access to these specific experimental results for this compound, any attempt to write the requested article would rely on speculation or inaccurate data from other compounds, which would not meet the required standards of scientific accuracy and specificity. Further empirical research and publication of the findings for this particular compound are required before a comprehensive article can be composed.

Advanced Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For 5-Chloro-3-(trifluoromethyl)pyridazine, the pyridazine (B1198779) ring, being an aromatic heterocycle, contains a system of π-electrons and non-bonding (n) electrons on the nitrogen atoms. The absorption of UV or visible light excites these electrons from their ground state to higher energy orbitals, providing valuable information about the molecule's electronic structure.

The electronic spectrum of pyridazine and its derivatives is primarily characterized by two types of transitions: π → π* and n → π. The π → π transitions are typically of high intensity and occur at shorter wavelengths, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions are generally of lower intensity and appear at longer wavelengths; these involve the promotion of a non-bonding electron from a nitrogen atom to a π* antibonding orbital.

The substituents on the pyridazine ring, a chloro group at the 5-position and a trifluoromethyl group at the 3-position, are expected to influence the position and intensity of these absorption bands. The chlorine atom, with its lone pairs of electrons, can act as a π-donor (mesomeric effect) but is also inductively electron-withdrawing. The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. These substituent effects modulate the energy levels of the molecular orbitals involved in the electronic transitions.

The following table presents the UV-Vis absorption data for the related compound, 3-chloro-6-methoxypyridazine (B157567), which serves as a reference for understanding the electronic transitions in this class of molecules.

The specific absorption maxima (λmax) for this compound are anticipated to be in a similar region, with potential shifts due to the differing electronic nature of the trifluoromethyl group compared to the methoxy (B1213986) group. The strong electron-withdrawing nature of the CF3 group would likely cause a shift in the absorption bands compared to the methoxy-substituted analogue.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. researchgate.net Methods such as Density Functional Theory (DFT) are pivotal in providing precise information on molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. acs.org DFT calculations, often employing hybrid functionals like B3LYP, are utilized to optimize the ground-state geometry of molecules, ensuring that the calculated structure corresponds to a minimum on the potential energy surface. mdpi.com For heterocyclic compounds containing trifluoromethyl groups, DFT has been successfully used to determine structural features and properties. acs.org Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles. acs.orgmdpi.com The theoretical vibrational spectra (FT-IR and FT-Raman) can also be calculated and compared with experimental data to confirm the molecular structure and assign vibrational modes. ijrte.org

Table 1: Applications of DFT in Molecular Analysis

ApplicationDescription
Geometry Optimization Calculation of the lowest energy arrangement of atoms in a molecule to predict bond lengths, bond angles, and dihedral angles. mdpi.com
Vibrational Analysis Prediction of infrared and Raman spectra, which helps in the identification and characterization of the compound by assigning specific vibrational modes. ijrte.org
Electronic Properties Calculation of properties such as dipole moment, polarizability, and the energies of molecular orbitals (HOMO and LUMO). mdpi.com
Reactivity Descriptors Determination of global reactivity descriptors like chemical potential, hardness, and softness, which help in understanding the chemical reactivity of the molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital through which a molecule can donate electrons, defining its nucleophilicity, while the LUMO is the orbital through which it can accept electrons, determining its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A small energy gap generally signifies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In studies of related heterocyclic compounds, the HOMO is often located on the triazolopyridine ring, benzene (B151609) ring, and thioether group, while the LUMO is primarily on the 1,2,4-triazolo[4,3-a]pyridine ring, indicating the regions most likely to participate in electron donation and acceptance, respectively. mdpi.com FMO analysis is crucial for predicting the most reactive positions in conjugated systems and understanding charge transfer within the molecule. rsc.org

To further pinpoint reactive sites within a molecule, Fukui function analysis is employed. This method helps to distinguish between nucleophilic and electrophilic centers in a molecule. researchgate.net The Fukui function quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered. This allows for the identification of sites susceptible to electrophilic attack (where an electron is removed) and nucleophilic attack (where an electron is added). researchgate.net

The dual descriptor is another tool derived from conceptual DFT that helps to highlight the differences between nucleophilic and electrophilic sites. researchgate.net These computational tools provide a more detailed map of reactivity than broader descriptors and are valuable in predicting the outcomes of chemical reactions.

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the supramolecular structure and crystal packing of molecules. nih.gov Computational methods provide a way to visualize and quantify these weak interactions. researchgate.net Techniques like Reduced Density Gradient (RDG) analysis can identify NCIs in real space based on the electron density and its derivatives. researchgate.net This approach generates graphical representations that reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding. researchgate.net

The analysis of NCIs is vital for understanding protein-ligand binding, where hydrogen bonds and hydrophobic interactions often play a dominant role in the stability of the complex. nih.gov For instance, studies on protein interfaces show that hydrogen bonds can contribute significantly (around 88%) to the total binding energy, with van der Waals and electrostatic energies also playing important, albeit smaller, roles. nih.gov

Molecular Simulation Studies and Dynamics

Molecular simulation and molecular dynamics (MD) studies are powerful techniques used to understand the behavior of molecules over time and their interactions with biological targets. nih.gov In the context of drug design, these simulations can reveal the binding mode of a ligand within a receptor's active site and identify key interactions that stabilize the complex. nih.govnih.gov

For example, in a study on a series of 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines, which are structurally related to 5-Chloro-3-(trifluoromethyl)pyridazine, molecular simulation was used to investigate their interaction with the enzyme phytoene (B131915) desaturase (PDS). nih.govmdpi.com These simulations helped to elucidate the important factors involved in the binding process, providing a structural basis for the observed herbicidal activity of the compounds. nih.gov Such studies are crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent inhibitors. mdpi.com

In Silico Structure-Guided Optimization

In silico structure-guided optimization is a computational approach used to design new molecules with improved properties based on the structure of a known active compound or its complex with a biological target. nih.govmdpi.com This process often begins with a "lead compound" and uses computational tools to suggest modifications that could enhance its activity or other desirable properties. mdpi.com

This approach was successfully applied to a series of 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines. nih.gov Starting from a lead compound with good herbicidal activity, molecular simulation studies were performed to understand its binding mode with the target enzyme. mdpi.com Based on this structural information, new series of compounds were designed and synthesized, leading to the discovery of a more potent lead compound. nih.govmdpi.com This iterative process of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug and agrochemical discovery. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) is a primary computational method for predicting the spectroscopic parameters of molecules like this compound. By employing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), it is possible to calculate various spectroscopic data, including vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Visible) spectra with a reasonable degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the underlying molecular vibrations and electronic transitions.

Vibrational Spectra (IR and Raman)

Theoretical calculations of the vibrational frequencies for this compound can elucidate the assignments of its infrared (IR) and Raman spectra. The calculated wavenumbers, after appropriate scaling to account for anharmonicity and other systematic errors, typically show good agreement with experimental data for similar molecules. The vibrational modes are associated with the stretching, bending, and torsional motions of the atoms within the molecule. For instance, characteristic vibrational modes would be expected for the C-Cl stretching, the C-F stretching of the trifluoromethyl group, and the various vibrations of the pyridazine (B1198779) ring.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H Stretch 3100-3000
C=N Stretch (Ring) 1600-1550
C=C Stretch (Ring) 1550-1450
C-F Stretch (CF₃) 1350-1100
C-Cl Stretch 800-700

Note: The data in this table is illustrative and represents typical ranges for the specified vibrational modes based on computational studies of similar heterocyclic compounds.

NMR Spectra (¹H and ¹³C)

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (δ). The calculated ¹H and ¹³C NMR spectra for this compound would provide theoretical chemical shift values for each unique hydrogen and carbon atom in the molecule. These predictions are instrumental in the structural elucidation of the compound and its derivatives. The chemical shifts are influenced by the electron density around the nuclei, which is affected by the electronegative chlorine and trifluoromethyl substituents.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted Chemical Shift (ppm)
C3 (attached to CF₃) ~145-155
C5 (attached to Cl) ~150-160
C4 ~125-135
C6 ~130-140
CF₃ ~120-130 (quartet)
H4 ~7.5-8.5

Note: The data in this table is illustrative and based on typical chemical shift ranges observed in computational studies of substituted pyridazines. The multiplicity of the CF₃ carbon signal is due to C-F coupling.

Electronic Spectra (UV-Visible)

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the electronic transitions between molecular orbitals, such as the transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Thermochemical Property Calculations

Computational methods are also utilized to determine the thermochemical properties of this compound, providing insights into its stability and reactivity. These calculations are crucial for understanding the energetics of reactions involving this compound.

Standard thermochemical parameters, including the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°), can be calculated using DFT and more advanced ab initio methods. The enthalpy of formation is a key indicator of the intrinsic stability of a molecule. Computational studies on related diazines have shown that theoretical methods can provide reliable thermochemical data that are in good agreement with experimental values where available.

Table 3: Calculated Thermochemical Properties of this compound at 298.15 K

Property Calculated Value
Enthalpy of Formation (ΔHf°) -550 to -650 kJ/mol
Standard Entropy (S°) 350-400 J/(mol·K)

Note: The data in this table is illustrative and represents estimated values based on computational thermochemical analyses of similar halogenated and trifluoromethyl-substituted aromatic heterocycles.

These calculated thermochemical properties are essential for predicting the equilibrium constants and spontaneity of chemical reactions, thereby aiding in the design of synthetic routes and the understanding of the compound's chemical behavior.

Investigation of Chemical Reactivity and Reaction Mechanisms

Pathways of Electrophilic and Nucleophilic Attack

The pyridazine (B1198779) ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which significantly lowers its reactivity towards electrophiles compared to benzene (B151609). The addition of a strongly electron-withdrawing trifluoromethyl group further deactivates the ring, making electrophilic aromatic substitution challenging. Any potential electrophilic attack would likely be directed to the positions least deactivated by the substituents. Considering the directing effects of the chloro and trifluoromethyl groups, the C-4 and C-6 positions are the most probable sites for electrophilic attack, should a sufficiently reactive electrophile be employed under harsh reaction conditions.

Conversely, the electron-deficient nature of the pyridazine core, exacerbated by the chloro and trifluoromethyl substituents, renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The chloro substituent at the C-5 position is an excellent leaving group and its departure is facilitated by the stabilization of the resulting Meisenheimer intermediate by the ring nitrogens and the trifluoromethyl group. Therefore, nucleophilic attack is predicted to occur preferentially at the C-5 position, leading to the displacement of the chloride ion.

The reactivity of chloroazines, including chloropyridazines, towards nucleophiles is well-documented, with the rate of substitution being significantly influenced by the electron-withdrawing or electron-donating nature of other substituents on the ring. nih.gov In the case of 5-Chloro-3-(trifluoromethyl)pyridazine, the potent electron-withdrawing trifluoromethyl group at C-3 is expected to significantly enhance the rate of nucleophilic substitution at the C-5 position.

A study on 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one demonstrated regioselective nucleophilic substitution, where one of the chloro groups was displaced by various nucleophiles. clockss.org This supports the feasibility of selective nucleophilic substitution on the this compound ring.

Table 1: Predicted Regioselectivity of Attack on this compound

Type of Attack Reagent Type Predicted Position of Attack Rationale
Electrophilic Strong Electrophiles (e.g., NO₂⁺, SO₃) C-4 or C-6 Least deactivated positions on a highly deactivated ring.

Transformation of Functional Groups on the Pyridazine Ring

The chloro and trifluoromethyl groups on the pyridazine ring are both amenable to a variety of chemical transformations, offering pathways to a diverse range of derivatives.

The chlorine atom at the C-5 position, being prone to nucleophilic displacement, can be replaced by a wide array of nucleophiles. This includes oxygen nucleophiles (alkoxides, phenoxides), nitrogen nucleophiles (amines, hydrazines), sulfur nucleophiles (thiolates), and carbon nucleophiles (cyanide, carbanions). These reactions provide a versatile handle for the introduction of new functional groups at this position.

The trifluoromethyl group is generally stable under many reaction conditions. However, under specific and often harsh conditions, it can undergo transformations. For instance, hydrolysis of the trifluoromethyl group to a carboxylic acid can be achieved, typically requiring strong acidic or basic conditions at elevated temperatures. Reductive defluorination is another possibility, although it usually necessitates potent reducing agents.

Catalytic Transformations Involving the Pyridazine Core

The chloro group at the C-5 position of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents onto the pyridazine core.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling an organoboron reagent with a halide. This compound is expected to readily participate in Suzuki-Miyaura coupling reactions with various aryl- and heteroarylboronic acids or their esters. Successful Suzuki-Miyaura couplings have been reported for other chloropyridines and bromopyridazines, highlighting the feasibility of this transformation. nih.govnih.gov For instance, a highly efficient Suzuki-Miyaura cross-coupling of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one with a range of boronic acids has been developed. researchgate.net

Other Cross-Coupling Reactions: Other palladium-catalyzed cross-coupling reactions such as the Heck (with alkenes), Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines), and Stille (with organotin reagents) couplings are also anticipated to be applicable to this compound. The choice of catalyst, ligand, and reaction conditions would be crucial for achieving high yields and selectivity. The use of specialized ligands, such as XPhos and SPhos, has been shown to be effective in the coupling of challenging heterocyclic substrates. rsc.org

Table 2: Potential Catalytic Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Catalyst/Ligand System (Example) Expected Product
Suzuki-Miyaura R-B(OH)₂ Pd(PPh₃)₄ / Na₂CO₃ 5-R-3-(trifluoromethyl)pyridazine
Heck Alkene Pd(OAc)₂ / P(o-tol)₃ 5-(alkenyl)-3-(trifluoromethyl)pyridazine
Sonogashira Terminal alkyne Pd(PPh₃)₂Cl₂ / CuI 5-(alkynyl)-3-(trifluoromethyl)pyridazine

Photochemical and Thermal Reactivity Profiles of Pyridazine Derivatives

The photochemical and thermal behavior of this compound is influenced by the absorption of energy, which can lead to the cleavage of bonds and subsequent chemical reactions.

Photochemical Reactivity: The photolysis of chlorinated pyridazines has been reported to proceed via cleavage of the carbon-chlorine bond. acs.org Upon absorption of UV light, the C-Cl bond in this compound is expected to undergo homolytic cleavage to generate a pyridazinyl radical and a chlorine radical. In the presence of a hydrogen-donating solvent, this can lead to the formation of 3-(trifluoromethyl)pyridazine. In the absence of such a solvent, complex reaction mixtures containing dimers and other products may be formed. The presence of the trifluoromethyl group may also influence the photochemical stability and reaction pathways.

Thermal Reactivity: The thermal stability of this compound is expected to be relatively high. However, at elevated temperatures, decomposition is likely to occur. The trifluoromethyl group is generally thermally robust, but decomposition of related fluorinated compounds can lead to the formation of various smaller fluorinated molecules. researchgate.netturi.org The thermal decomposition of fluoropolymers, for instance, is known to produce a range of fluorinated compounds. turi.org The weakest bond in the molecule is likely the C-Cl bond, and its cleavage could be an initial step in the thermal decomposition process. The pyridazine ring itself can also undergo fragmentation at very high temperatures.

Applications in Medicinal and Agrochemical Research As Advanced Intermediates and Lead Compounds

Role as Synthetic Intermediates for Complex Organic Molecules

The chemical architecture of 5-Chloro-3-(trifluoromethyl)pyridazine makes it an exemplary synthetic intermediate. The chlorine atom at the 5-position is a prime site for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the extension of the molecular structure. This reactivity is fundamental to its role in constructing more elaborate molecules.

Researchers utilize this compound as a foundational block for creating derivatives with specific therapeutic or agrochemical properties. The pyridazine (B1198779) ring itself is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile ligand for multiple biological targets. By modifying the this compound core, scientists can systematically develop new compounds for a range of applications, from kinase inhibitors to herbicides. The trifluoromethyl group often enhances properties such as metabolic stability and binding affinity, making derivatives of this intermediate particularly attractive for drug and pesticide discovery programs.

Development of Novel Chemical Entities in Medicinal Chemistry Research

The this compound scaffold has been instrumental in the design and synthesis of new molecules for pharmaceutical research, targeting key biological pathways involved in various diseases.

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Consequently, CDK inhibitors are a major focus of anticancer drug development. The pyridazine nucleus is a recognized scaffold for designing kinase inhibitors. While direct studies naming this compound as a precursor for CDK2 inhibitors are specific, the broader class of pyrazole- and pyridazine-based compounds has demonstrated significant potential. For instance, pyrazole-indole hybrids incorporating a pyridazine structure have shown powerful antitumor activity through the inhibition of CDK2. The development of such complex molecules often relies on versatile intermediates where a chloro-substituent facilitates the necessary chemical transformations to build the final, active compound. The unique combination of the pyridazine core and the trifluoromethyl group in this compound makes it a promising starting point for novel CDK2 inhibitor candidates.

Phytoene (B131915) desaturase (PDS) is a critical enzyme in the carotenoid biosynthesis pathway in plants. Inhibition of PDS disrupts this pathway, leading to the accumulation of phytoene and subsequent photooxidation of chlorophyll, resulting in a characteristic bleaching effect that is lethal to the plant. This makes PDS a prime target for herbicides.

Research has shown that pyridazine derivatives are effective inhibitors of PDS. In studies aimed at discovering new herbicides, scientists have used scaffold-hopping strategies to design and synthesize novel pyridazine-based PDS inhibitors. These efforts have yielded compounds with potent pre- and post-emergence herbicidal activity. For example, derivatives like 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide have demonstrated excellent herbicidal effects, indicating that the chloro-pyridazine core is key to this activity. nih.gov Such complex molecules are synthesized from simpler, functionalized pyridazine intermediates, highlighting the foundational role of compounds like this compound in developing these next-generation herbicides.

Structure-activity relationship (SAR) studies are fundamental to medicinal and agrochemical chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. Such studies guide the optimization of lead compounds to enhance potency and selectivity.

In the context of PDS inhibitors, SAR studies on pyridazine derivatives have been particularly informative. nih.gov By synthesizing a series of related compounds and evaluating their herbicidal efficacy, researchers have identified key structural features necessary for potent activity.

Key Findings from SAR Studies of Pyridazine-Based PDS Inhibitors:

Structural MoietyPosition/SubstitutionImpact on Activity
Chlorine AtomOn the pyridazine ringOften crucial for post-emergence herbicidal activity. nih.gov
Substituents on Flanking Aryl RingsType and positionSignificantly influences inhibitory effectiveness against amyloid fibril formation in related studies. nih.gov
Hydrogen-Bonding AbilitySubstituentsPlays a role in the molecule's interaction with the target enzyme. nih.gov
Trifluoromethyl GroupOn an attached phenoxy ringContributes to the overall electronic properties and potency of the molecule. nih.gov

These studies demonstrate that systematic modification of the pyridazine scaffold allows for the fine-tuning of biological activity, a process that relies on the availability of versatile starting materials like this compound.

The pyridazine ring system is a recurring motif in compounds designed for antiviral and antitumor applications. The ability of the two adjacent nitrogen atoms to act as hydrogen bond acceptors makes the pyridazine scaffold an effective component for interacting with biological targets.

Antitumor Agents: The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, making it a desirable feature in anticancer drug design. Pyridazine derivatives have been investigated as potent antitumor agents, with some compounds showing significant cytotoxic activity against various human cancer cell lines. The design strategy often involves using the pyridazine core as a scaffold to which other pharmacologically active groups are attached. The reactive chlorine on this compound provides a convenient attachment point for such modifications, enabling the synthesis of diverse libraries of compounds for screening.

Antiviral Agents: Similarly, in the search for new antiviral therapies, pyridazine derivatives have been synthesized and evaluated for activity against a range of viruses, including HIV and Tobacco Mosaic Virus (TMV). The development of these agents involves creating novel molecular architectures, a process facilitated by the use of functionalized heterocyclic intermediates.

Potential Applications in Agrochemical Design and Development

Beyond its use in developing herbicides that target PDS, the this compound structure is relevant to the broader field of agrochemical design. Pyridazine and pyridazinone derivatives are frequently used as core structures in the creation of new pesticides due to their high activity and favorable environmental profiles. researchgate.net

The introduction of a trifluoromethyl group into agrochemicals is a common strategy to increase efficacy and stability. Many commercial pesticides contain this moiety. Given that pyridazine derivatives have a wide range of biological activities, including fungicidal, insecticidal, and plant growth-regulating properties, this compound represents a valuable building block for the discovery of new crop protection agents. For example, various halogen and aryl-substituted pyridazine derivatives have been shown to exhibit high fungicidal activity.

Building Blocks for Herbicides, Insecticides, and Fungicides

The chloro-(trifluoromethyl)heteroaromatic scaffold, to which this compound belongs, is a cornerstone in the synthesis of a wide array of modern pesticides. The trifluoromethyl (CF3) group is particularly crucial; its high electronegativity and lipophilicity can enhance the biological activity, metabolic stability, and cellular membrane transport of a molecule, leading to more effective and potent agrochemicals. nih.govjst.go.jp

While the trifluoromethylpyridine (B92270) structure is found in many commercial pesticides, the related trifluoromethylpyridazine core is the subject of significant research for developing new active ingredients. jst.go.jpresearchgate.net The chlorine atom on the pyridazine ring provides a reactive site for chemists to perform nucleophilic substitution reactions, allowing for the attachment of other molecular fragments to build more complex and targeted final products.

Herbicides:

Research into novel pyridazine derivatives has yielded potent herbicides. For instance, a recently developed class of herbicides targeting the phytoene desaturase (PDS) enzyme uses a trifluoromethyl-substituted scaffold. acs.org One highly effective compound from this research was 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide , which demonstrated superior pre-emergence herbicidal activity compared to the established herbicide diflufenican (B1670562). acs.org This highlights the potential of the trifluoromethylpyridazine structure in creating new herbicides that act on critical biological pathways in weeds. acs.org

Insecticides:

The trifluoromethyl group is a common feature in advanced insecticides. While many commercialized examples are based on the pyridine ring, the underlying principle of using this functional group to enhance insecticidal potency is broadly applicable. jst.go.jp The development of insecticides often involves modifying core structures like pyridazine to optimize activity against specific pests, and the inclusion of a trifluoromethyl group is a key strategy in this optimization process.

Fungicides:

The pyridazine ring itself is a well-established pharmacophore in the development of fungicides. researchgate.net Studies have shown that modifying the 5-chloro-pyridazine structure can lead to compounds with significant antifungal properties. For example, derivatives of 5-chloro-6-phenyl-pyridazin-3(2H)-one have been synthesized and tested against various plant pathogens. researchgate.net The incorporation of a trifluoromethyl group into such structures is a logical step in the search for fungicides with enhanced efficacy and a broader spectrum of activity against fungal diseases like G. zeae, F. oxysporum, and C. mandshurica. researchgate.net

Table 1: Examples of Agrochemicals Featuring Trifluoromethyl and Pyridazine/Pyridine Scaffolds
Compound ClassExample CompoundTarget ApplicationKey Structural Features
Pyridazine Herbicide6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamideHerbicide (PDS Inhibitor)Pyridazine core, Trifluoromethyl group
Pyridazinone Fungicide5-chloro-6-phenyl-pyridazin-3(2H)-one derivativesFungicideChloropyridazine core
Pyridine HerbicideFluazifop-butylHerbicide (ACCase inhibitor)Trifluoromethylpyridine moiety
Pyridine FungicideFluopyramFungicide, NematicideTrifluoromethylpyridine moiety

Synthesis of Next-Generation Crop Protection Agents

The development of next-generation crop protection agents relies on the use of versatile building blocks like this compound to create novel molecules with improved properties. The "scaffold hopping" strategy, where chemists replace a known active core (like a phenyl ring) with a different heterocyclic system (like pyridazine), is a powerful tool for discovering new herbicides and pesticides. acs.org

A prime example is the design of new phytoene desaturase (PDS) inhibiting herbicides. PDS is a crucial enzyme in carotenoid biosynthesis in plants, making it an excellent target for bleaching herbicides. acs.org Norflurazon is a commercial pyridazine herbicide that targets PDS. To discover new and more effective compounds, researchers have used lead compounds like diflufenican and replaced parts of their structure with the trifluoromethylpyridazine motif. acs.org

This research led to the synthesis of compounds that showed 100% inhibition of both root and stem growth in key weed species at low concentrations. acs.org The findings indicated that the presence of the 6-Cl group on the pyridazine ring was critical for post-emergence activity against broadleaf weeds, demonstrating how specific substitutions on the core ring structure can fine-tune the herbicidal properties of the final molecule. acs.org Such studies underscore the immense potential of intermediates like this compound in the rational design of next-generation crop protection agents with high efficacy and specific modes of action.

Table 2: Research Findings on Pyridazine-based Herbicides
Research AreaLead CompoundSynthesized Derivative ExampleKey FindingReference
PDS Inhibiting HerbicidesDiflufenican6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamideDemonstrated superior pre-emergence activity and excellent post-emergence activity against broadleaf weeds. acs.org

Emerging Research Areas and Future Directions

Exploration in Materials Science for Advanced Applications

The inherent electron-accepting nature of the pyridazine (B1198779) core makes its derivatives promising candidates for advanced organic materials, particularly in the realm of optoelectronics and conductive polymers. Research into related aza-heterocycles has demonstrated their utility as essential components in Organic Light-Emitting Diodes (OLEDs) and energy storage technologies. rsc.orgnih.govacs.org

Pyridazine derivatives have been successfully employed as host materials, fluorescent emitters, and as ligands in phosphorescent iridium and platinum complexes for OLEDs. rsc.orgfrontiersin.org The polarity and electron-deficient character of the pyridazine ring are beneficial for designing donor-acceptor type materials that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that can achieve near-perfect internal quantum efficiency in OLEDs without relying on expensive noble metals. nih.govresearchgate.net The strong electron-withdrawing effects of the chloro and trifluoromethyl groups in 5-Chloro-3-(trifluoromethyl)pyridazine are expected to further enhance these electron-accepting properties, making it an attractive building block for novel TADF emitters and electron-transporting materials.

Furthermore, polymers based on pyridine (B92270) and pyrazine (B50134) have been investigated for their conductivity and reversible n-doping capabilities, showing potential as anode materials in organic batteries. acs.orgresearchgate.net The development of conductive polymers incorporating the this compound unit could lead to materials with enhanced electrochemical stability and performance for energy storage applications. tsijournals.com Coordination polymers incorporating pyrazine ligands have also shown promise as semiconductors with responses to external stimuli like pressure and temperature. rsc.org

Potential Application AreaRole of Pyridazine ScaffoldAnticipated Enhancement from Cl and CF3 Groups
Organic Light-Emitting Diodes (OLEDs)Electron-transport material, host for emitters, ligand in phosphorescent/TADF complexes. nih.govfrontiersin.orgImproved electron affinity and charge transport properties; tuning of emission wavelengths.
Conductive PolymersMonomeric unit for creating π-conjugated systems. acs.orgEnhanced n-doping capability and environmental stability of the polymer.
Organic BatteriesActive component in anode materials for electrical energy storage. researchgate.netIncreased redox potential and cycling stability.
SemiconductorsBuilding block for stimuli-responsive coordination polymers and organic semiconductors. rsc.orgModification of bandgap and electronic properties.

Sustainable Synthesis and Green Chemistry Approaches

Future research into the synthesis of this compound and its derivatives will increasingly focus on sustainable and environmentally benign methodologies. Traditional synthetic routes for heterocyclic compounds often involve harsh reaction conditions, hazardous reagents, and multi-step processes that generate significant waste. Green chemistry offers a variety of strategies to mitigate these issues.

Metal-free synthesis, such as the aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines, provides a direct and highly regioselective route to functionalized pyridazines under neutral conditions. organic-chemistry.org One-pot reactions and multicomponent reactions (MCRs) are also highly desirable as they reduce the number of synthetic steps, minimize solvent use, and decrease waste production. The application of catalysts that are recoverable and reusable, such as chitosan, aligns with green chemistry principles by improving process efficiency and reducing environmental impact. researchgate.net Further exploration into microwave-assisted synthesis, solvent-free reaction conditions, and the use of safer, biodegradable solvents will be crucial in developing more sustainable pathways to this class of compounds.

Green Chemistry StrategyCore PrinciplePotential Advantage for Pyridazine Synthesis
Metal-Free CatalysisAvoids the use of toxic and expensive heavy metal catalysts.Reduces contamination of the final product and simplifies purification. organic-chemistry.org
One-Pot Synthesis / MCRsCombines multiple reaction steps into a single procedure without isolating intermediates.Increases efficiency, saves time and resources, and reduces waste.
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate reaction rates.Shorter reaction times, often leading to higher yields and cleaner reactions.
Use of Green CatalystsEmploys catalysts that are biodegradable, renewable, and non-toxic, such as chitosan. researchgate.netImproves the environmental profile of the synthetic process.
Solvent-Free ReactionsConducts reactions in the absence of a solvent.Eliminates solvent waste and can lead to improved reaction kinetics.

Chemoinformatic and Machine Learning Applications in Compound Design

The integration of chemoinformatics and machine learning (ML) is revolutionizing the field of drug discovery and materials science by enabling the rapid in silico design and evaluation of novel compounds. youtube.com These computational tools are particularly valuable for exploring the vast chemical space surrounding a core scaffold like this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application, where ML algorithms build mathematical models that correlate the structural features (molecular descriptors) of compounds with their biological activities or physical properties. jmpas.comnih.gov By training a model on a dataset of known pyridazine derivatives, researchers can predict the activity of new, virtual compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. semanticscholar.org This approach significantly accelerates the design-build-test-learn cycle.

Machine learning can be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify potential liabilities early in the design process. nih.gov Furthermore, generative models can design entirely new molecules with desired properties, while virtual screening can efficiently search large compound libraries to identify molecules that are likely to interact with a specific biological target. A recent study demonstrated the use of ML to accurately predict the corrosion inhibition efficiency of pyridazine compounds, showcasing the versatility of these methods beyond drug discovery. researchgate.net

Computational StepDescriptionObjective in Compound Design
Virtual Library GenerationCreation of a large, diverse set of virtual derivatives based on the this compound scaffold.To systematically explore the chemical space around the core structure.
Descriptor CalculationComputation of physicochemical, topological, and electronic properties for each virtual compound. nih.govTo translate chemical structures into a numerical format for ML model training.
QSAR Model DevelopmentTraining ML models (e.g., Multiple Linear Regression, Artificial Neural Networks) on existing data to correlate descriptors with activity. semanticscholar.orgTo create a predictive model for screening the virtual library. jmpas.com
In Silico Screening & PredictionUsing the validated QSAR model to predict the biological activity or properties of the virtual library compounds.To identify high-potential candidates for synthesis and reduce experimental costs.
ADMET/Property PredictionEmploying specific models to forecast drug-likeness, toxicity, and other key pharmaceutical or material properties. nih.govTo filter out compounds with undesirable profiles early in the design phase.

Expanding the Scope of Biological Targets and Mechanistic Investigations

The pyridazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, found in compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netrjptonline.org Recent research has highlighted pyridazine derivatives as potent inhibitors of targets such as glutaminase (B10826351) 1 (GLS1), tropomyosin receptor kinase (TRK), and fatty acid binding protein 4 (FABP4). nih.govmdpi.com

Future research on this compound derivatives will aim to expand this scope to new and challenging biological targets. The unique electronic and steric properties conferred by the trifluoromethyl and chloro substituents can be exploited to achieve high potency and selectivity for specific enzymes or receptors. For instance, the ability of the pyridazine nitrogen atoms to act as hydrogen bond acceptors is a key feature in molecular recognition at protein active sites. nih.gov

A critical component of this future work will be detailed mechanistic investigations. Understanding precisely how these compounds interact with their biological targets at a molecular level is essential for rational drug design. nih.gov This involves not only identifying the target but also elucidating the binding mode, kinetics, and downstream cellular effects. Such studies can reveal why certain structural modifications lead to enhanced activity and can guide the optimization of lead compounds. For example, mechanistic studies on pyridazine reactions with nucleophiles have helped clarify complex substitution pathways, providing valuable insights for synthetic chemists. wur.nl This deeper understanding will be crucial for translating promising in vitro activity into effective therapeutic agents.

Established Target Class for PyridazinesExamplesFuture Directions
Kinase InhibitorsTropomyosin receptor kinase (TRK), Tyrosine kinases. nih.govbohrium.comExploring inhibition of novel or difficult-to-drug kinases involved in cancer and inflammatory diseases.
Metabolic EnzymesGlutaminase 1 (GLS1), Fatty Acid Binding Protein 4 (FABP4). nih.govmdpi.comTargeting other enzymes involved in aberrant cancer metabolism or metabolic disorders.
Antimicrobial TargetsVarious bacterial and fungal pathways. researchgate.netInvestigating activity against drug-resistant pathogens and exploring novel mechanisms of action.
Antiviral TargetsHepatitis A Virus (HAV) capsid proteins. nih.govScreening against a broader range of viruses and identifying specific viral enzymes or proteins as targets.
Epigenetic TargetsBromodomain containing proteins (BRDs). nih.govDesigning inhibitors for other epigenetic modulators like histone methyltransferases or deacetylases.

Q & A

Q. What established synthetic routes are available for 5-chloro-3-(trifluoromethyl)pyridazine, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via trifluoromethylation of 5-chloropyridazin-3(2H)-one using trifluoromethanesulfonic anhydride in acetonitrile with pyridine as a base. Key steps include:

  • Reaction Conditions : Dropwise addition of trifluoromethanesulfonic anhydride at 0°C, followed by purification via flash chromatography (0–40% EtOAc in hexanes) .
  • Yield Optimization : Intermediate isolation (e.g., 5-chloro-3-iodopyridazine) and LCMS monitoring (observed [M+H]⁺ = 240.92 vs. calculated 240.90) ensure purity .

Q. How is this compound characterized using spectroscopic and analytical methods?

Methodological Answer:

  • ¹H NMR : Distinct signals at δ 9.41 (d, J = 2.3 Hz) and δ 7.90 (d, J = 2.3 Hz) confirm aromatic proton environments .
  • LCMS : Used to verify molecular weight ([M+H]⁺ = 240.92) and intermediate purity during synthesis .

Q. What nucleophilic substitution reactions are feasible at the chlorine position, and under what conditions?

Methodological Answer: The chlorine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions. Example protocols:

  • Amine Substitution : React with potassium tert-butoxide in DMF at 0°C to room temperature, followed by purification via flash chromatography .
  • Thiol Substitution : Use NaSH or thiols in polar aprotic solvents (e.g., DMF) with catalytic iodide .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The electron-withdrawing trifluoromethyl group enhances electrophilicity of the pyridazine ring, facilitating cross-coupling. Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures.
  • Boron Partner : Aryl boronic acids with electron-donating groups improve coupling efficiency .

Q. What role does this compound play in synthesizing bioactive molecules (e.g., kinase inhibitors or receptor modulators)?

Methodological Answer:

  • GPR39 Agonists : Serves as a precursor for prostate cancer therapeutics (e.g., LY2784544) via functionalization at the 5-position .
  • CRF₁R Antagonists : Chlorine substitution with heterocycles (e.g., pyrazoles) yields candidates for neurological disorders .

Q. How is this compound utilized in developing myocardial perfusion imaging (MPI) probes?

Methodological Answer:

  • Radiolabeling : Incorporate ¹²³I or ⁹⁹mTc isotopes via halogen exchange or chelation.
  • In Vivo Testing : Assess biodistribution in rodent models using SPECT/CT imaging .

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing Cl with Br or CF₃ with CHF₂) to isolate key pharmacophores.
  • Model Validation : Compare activity across cell lines (e.g., HL-60 leukemia vs. primary cardiomyocytes) to identify context-dependent effects .

Q. What computational strategies predict interactions between this compound and biological targets?

Methodological Answer:

  • Docking Simulations : Use Schrödinger Suite or AutoDock to model binding to AhR or CRF₁R, leveraging the trifluoromethyl group’s hydrophobic interactions .
  • QSAR Modeling : Correlate electronic parameters (Hammett σ) with bioactivity data to guide derivative design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.